molecular formula C15H17ClN4O4 B2717715 Pomalidomide-C2-NH2 hydrochloride

Pomalidomide-C2-NH2 hydrochloride

カタログ番号: B2717715
分子量: 352.77 g/mol
InChIキー: DSJCOXQYDMWPEY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ポマリドミド-C2-NH2 (塩酸塩)は、ポマリドミドベースのプロテオライシス標的キメラ(PROTAC)の開発に使用される機能化セレブロンプロモーターです。この化合物は、ペプチドカップリング反応を介してアミン基が存在するため、カルボキシルリンカーとの迅速なコンジュゲーションを可能にします。 還元的アミノ化を介したリンカーの付着にも有効であり、タンパク質分解剤ライブラリの開発のための基本的なビルディングブロックとして役立ちます .

準備方法

合成経路および反応条件

ポマリドミド-C2-NH2 (塩酸塩)の合成には、芳香族アミンのアルキル化が含まれますが、一般的に求核性が低く、化学選択性が低いことが問題です。 別の方法として、芳香族アミンのアシル化があり、これによりポマリドミド誘導体が容易に得られます . 現在の文献の方法と比較して、高収率でポマリドミドリンカーを調製することが記述されており、2級アミンは、その1級の対応物よりも常に高い収率を与えることがわかっています .

工業生産方法

ポマリドミド-C2-NH2 (塩酸塩)の工業生産方法は、公的ドメインでは広く文書化されていません。大規模合成の一般的な原理には、副生成物と廃棄物を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。

化学反応の分析

Peptide Coupling Reactions

Pomalidomide-C2-NH2 hydrochloride undergoes peptide coupling reactions primarily through its amine group , which reacts with carboxylic acids to form amide bonds. This reaction is critical for conjugating the compound with carboxyl linkers, enabling its integration into proteolysis-targeting chimeras (PROTACs) .

Key Features of Peptide Coupling

  • Mechanism : The amine group reacts with activated carboxylic acids (e.g., activated esters or carbodiimides) under mild conditions.

  • Applications : Facilitates rapid conjugation with linkers, enabling modular PROTAC design .

  • Conditions : Typically performed in organic solvents (e.g., DMSO, DMF) with coupling agents like EDC or HOBt .

Reductive Amination

The compound’s amine group also participates in reductive amination , a reaction used to form covalent bonds with aldehydes or ketones. This reaction is particularly useful for attaching linkers or tags to the PROTAC scaffold .

Mechanistic Insight

  • Steps : Oxidation of the amine to an imine intermediate followed by reduction (e.g., using NaBH₃CN or NaBH₄).

  • Advantages : Versatile for modifying the PROTAC structure without disrupting its cereblon-binding core .

PROTAC Formation and Substrate Recruitment

This compound serves as a cereblon ligand in PROTAC technology. Through its pomalidomide core, it binds to cereblon (CRBN), an E3 ubiquitin ligase, while the amine group facilitates attachment of a target protein ligand via chemical linkers .

Key Reactions in PROTAC Functionality

  • Cereblon Binding : The pomalidomide moiety interacts with CRBN, recruiting it to the proteasome.

  • Target Protein Recruitment : The linked ligand binds to a disease-associated protein (e.g., androgen receptor), bringing it into proximity with CRBN.

  • Ubiquitination and Degradation : CRBN catalyzes the ubiquitination of the target protein, marking it for proteasomal degradation .

Chemical Stability and Handling

  • Storage : Requires storage at -20°C to maintain stability .

  • Solubility : Optimized in DMSO, with protocols for thawing and dilution to avoid degradation .

  • Safety : Classified as a research reagent; handling requires standard laboratory precautions for bioactive compounds .

Comparative Analysis with Related Compounds

CompoundKey Difference from Pomalidomide-C2-NH2
Thalidomide Lacks the amine group for linker conjugation; teratogenic.
Lenalidomide Similar cereblon-binding core but lacks C2-NH2 functionality.
CC-220 Utilizes distinct linker chemistry for protein degradation.

This compound’s unique amine functionality and PROTAC compatibility position it as a critical tool in targeted protein degradation research, enabling the design of next-generation therapeutics for diseases like cancer.

科学的研究の応用

Scientific Research Applications

Pomalidomide-C2-NH2 hydrochloride has diverse applications across several scientific domains:

Chemistry

  • Building Block for PROTACs : It serves as a fundamental component in synthesizing various derivatives aimed at developing PROTACs, which target and degrade specific proteins.

Biology

  • Protein Degradation Studies : The compound is employed to explore protein-protein interactions and the cellular roles of cereblon, contributing to our understanding of cellular processes.

Medicine

  • Cancer Treatment : Investigated for its potential to treat multiple myeloma and other malignancies by degrading oncogenic proteins. Its immunomodulatory properties enhance immune responses against tumors.

Industry

  • Drug Development : Utilized in the pharmaceutical industry for creating new therapeutic agents and drug delivery systems that leverage targeted protein degradation.

Biochemical Properties and Cellular Effects

This compound exhibits several biochemical properties:

  • Cell Cycle Arrest : Induces cell cycle arrest in cancer cells through epigenetic mechanisms.
  • Pro-apoptotic Activity : Promotes apoptosis by enhancing caspase activity and suppressing NF-κB transcriptional pathways.
  • Cytokine Modulation : Alters cytokine production, particularly inhibiting pro-inflammatory cytokines like TNF-α and IL-6.

Clinical Efficacy and Case Studies

The efficacy of this compound has been demonstrated in clinical trials focused on multiple myeloma:

Clinical Trial Findings
Phase III TrialShowed significant tumor burden reduction in patients treated with Pomalidomide combined with dexamethasone.
Phase II StudyReported prolonged disease stabilization in heavily pre-treated patients.

Case Studies

  • Case Study A : A patient with dual refractory multiple myeloma achieved complete response after three cycles of treatment with this compound combined with dexamethasone.
  • Case Study B : Another patient experienced stabilization for over six months while on a regimen including this compound, highlighting its therapeutic potential.

作用機序

ポマリドミド-C2-NH2 (塩酸塩)は、セレブロンプロモーターとして機能し、PROTACの作用機序における重要な成分です。この化合物は、E3ユビキチンリガーゼであるセレブロンプロモーターに結合し、標的タンパク質のユビキチン化とそれに続くプロテアソームによる分解を促進します。 このプロセスは、細胞内の特定のタンパク質のレベルを効果的に減らし、望ましい治療効果をもたらします .

類似の化合物との比較

類似の化合物

独自性

ポマリドミド-C2-NH2 (塩酸塩)は、カルボキシルリンカーとの迅速なコンジュゲーションを可能にする特定の機能化と、還元的アミノ化を介したリンカーの付着における活性のために、独自性があります。 これにより、タンパク質分解剤ライブラリの開発のための汎用性の高いビルディングブロックとなり、他の類似の化合物とは区別されます .

類似化合物との比較

Similar Compounds

Uniqueness

Pomalidomide-C2-NH2 (hydrochloride) is unique due to its specific functionalization that allows for rapid conjugation with carboxyl linkers and its activity in linker attachment via reductive amination. This makes it a versatile building block for the development of a protein degrader library, distinguishing it from other similar compounds .

生物活性

Pomalidomide-C2-NH2 hydrochloride is a derivative of pomalidomide, a well-known immunomodulatory drug primarily used in the treatment of multiple myeloma. This compound functions as an E3 ligase ligand-linker conjugate, which plays a crucial role in targeted protein degradation technologies, particularly PROTAC (Proteolysis Targeting Chimeras). This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and clinical implications.

This compound exerts its biological effects through several mechanisms:

  • Cereblon Binding : It binds to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, facilitating the ubiquitination and subsequent degradation of specific target proteins involved in tumorigenesis and immune modulation .
  • Immunomodulation : Similar to its parent compound, pomalidomide, it enhances T-cell and natural killer (NK) cell-mediated immune responses while inhibiting pro-inflammatory cytokine production (e.g., TNF-α and IL-6) by monocytes .
  • Anti-Angiogenesis : The compound has demonstrated anti-angiogenic properties in various models, inhibiting the formation of new blood vessels necessary for tumor growth .

Pharmacological Profile

The pharmacokinetics and pharmacodynamics of this compound have been characterized in several studies:

  • Absorption & Metabolism : After administration, peak plasma concentrations are typically observed 2-3 hours post-dose. Pomalidomide undergoes extensive metabolism via cytochrome P450 enzymes (CYP1A2, CYP3A4), with metabolites accounting for less than 10% of circulating radioactivity .
  • Efficacy in Clinical Trials : Clinical studies have shown that pomalidomide effectively induces remission in patients with relapsed or refractory multiple myeloma. For instance, a Phase II trial reported an overall response rate (ORR) of 63% when combined with dexamethasone .

Case Studies

Several pivotal case studies highlight the efficacy and safety profile of this compound:

  • Phase I Trial : A study involving 20 patients examined different dosing regimens. The maximum tolerated dose (MTD) was determined to be 5 mg on alternate days, with significant responses observed in patients previously treated with lenalidomide .
  • Combination Therapy : In a trial assessing the combination of pomalidomide and dexamethasone, patients exhibited a median progression-free survival (PFS) of 10.5 months and an overall survival (OS) median of 33 months .
  • Dual Refractory Patients : A study focused on patients refractory to both lenalidomide and bortezomib found that pomalidomide yielded an ORR of approximately 49%, demonstrating its potential as a salvage therapy in challenging cases .

Comparative Data Table

Parameter This compound Pomalidomide (Standard)
Mechanism E3 Ligase LigandE3 Ligase Ligand
Target Protein CereblonCereblon
Clinical Use Multiple MyelomaMultiple Myeloma
ORR in Clinical Trials Up to 63%Up to 50%
Common Toxicities NeutropeniaNeutropenia
Half-life 6-11 hours7-9 hours

特性

IUPAC Name

4-(2-aminoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4.ClH/c16-6-7-17-9-3-1-2-8-12(9)15(23)19(14(8)22)10-4-5-11(20)18-13(10)21;/h1-3,10,17H,4-7,16H2,(H,18,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJCOXQYDMWPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。